(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide
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Description
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide is a useful research compound. Its molecular formula is C19H11Cl2N3O2S2 and its molecular weight is 448.34. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its structure. Generally, they interact with their targets through covalent bonds, leading to changes in the target’s function .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary greatly. Factors such as the compound’s structure, the route of administration, and the patient’s physiology can all impact bioavailability .
Result of action
The molecular and cellular effects of indole derivatives’ action can include changes in cell signaling, gene expression, and metabolic processes, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Biological Activity
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-tuberculosis properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a thiazolidinone core with an indole moiety, which is known for its diverse biological activities. The presence of dichlorobenzamide enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the compound's significant antimicrobial properties against various bacterial strains:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :
- The compound exhibited MIC values ranging from 37.9 to 113.8 µM and MBC values from 57.8 to 118.3 µM against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli .
- Notably, it showed superior activity against MRSA compared to ampicillin, with MIC values of 248–372 µM for ampicillin and significantly lower values for the compound under study .
-
Comparative Efficacy :
- The compound was more potent than streptomycin against most tested bacteria except for Bacillus cereus and Salmonella typhimurium .
- For example, the compound (5g) demonstrated MIC/MBC values of 36.5/73.1 µM against Enterobacter cloacae and 53.6/73.1 µM against Staphylococcus aureus, indicating promising antibacterial potential .
Study 1: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the indole ring and thiazolidinone structure significantly influenced antibacterial activity. For instance:
- Substituting the methoxy group on the indole ring from position 5 to position 6 led to increased activity .
- The introduction of different carboxylic acid derivatives also affected the antibacterial efficacy, with butyric acid enhancing activity compared to other substituents .
Study 2: Anti-Tuberculosis Activity
The compound was evaluated for its potential as an anti-tuberculosis agent through inhibition of Mur enzymes in Mycobacterium tuberculosis:
- Docking studies indicated that the compound effectively mimicked diphosphate interactions within the enzyme active site, suggesting a mechanism of action through MurB inhibition .
- The most active derivatives in this study exhibited binding energies indicative of strong interactions with the target enzyme, emphasizing their potential as therapeutic agents against tuberculosis .
Summary of Findings
The biological activity of this compound can be summarized in the following table:
Activity Type | MIC (µM) | MBC (µM) | Target Bacteria |
---|---|---|---|
Antibacterial | 37.9 - 113.8 | 57.8 - 118.3 | MRSA, E. coli, P. aeruginosa |
Anti-tuberculosis | N/A | N/A | Mycobacterium tuberculosis |
Properties
IUPAC Name |
2,4-dichloro-N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S2/c20-11-5-6-13(14(21)8-11)17(25)23-24-18(26)16(28-19(24)27)7-10-9-22-15-4-2-1-3-12(10)15/h1-9,26H,(H,23,25)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORGJWJHKGCWRS-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.